molecular formula C23H22N2O2S B303966 3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide

3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide

Cat. No. B303966
M. Wt: 390.5 g/mol
InChI Key: KVKXTTDLOFVICP-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of small molecules that inhibit the activity of certain enzymes, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide involves inhibition of the activity of certain enzymes. This compound has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. By inhibiting the activity of these enzymes, 3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide has the potential to modulate various cellular processes, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide have been extensively studied. This compound has been found to modulate various cellular processes, including gene expression and neurotransmitter signaling. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide in lab experiments include its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various cellular processes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it useful for studying the effects of oxidative stress and inflammation on cellular processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its synthesis method to increase yield and purity.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide. Firstly, further studies are needed to optimize the synthesis method of this compound to increase yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, further studies are needed to evaluate the potential toxicity of this compound and its suitability for use in drug development.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide involves several steps. Firstly, 2-thiophenecarboxaldehyde is reacted with 3-toluidine to form 2-(2-thienyl)-1-(3-toluidinocarbonyl)ethene. This intermediate is then reacted with 3,4-dimethylaniline to produce 3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide. The synthesis of this compound has been optimized to increase yield and purity, making it suitable for scientific research.

Scientific Research Applications

3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. This compound has been studied for its potential use in cancer therapy, as it has been found to inhibit the activity of histone deacetylases, which play a crucial role in the progression of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain.

properties

Product Name

3,4-dimethyl-N-[2-(2-thienyl)-1-(3-toluidinocarbonyl)vinyl]benzamide

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3,4-dimethyl-N-[(Z)-3-(3-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H22N2O2S/c1-15-6-4-7-19(12-15)24-23(27)21(14-20-8-5-11-28-20)25-22(26)18-10-9-16(2)17(3)13-18/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-

InChI Key

KVKXTTDLOFVICP-STZFKDTASA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC(=C(C=C3)C)C

SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.